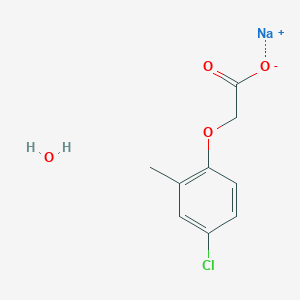
MCPA (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCPA (sodium), also known as sodium (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide belonging to the phenoxyacetic acid family. It is primarily used for the selective control of broadleaf weeds in cereal crops and pastures. The compound acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth of targeted weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCPA (sodium) is synthesized from 2-methyl-4-chlorophenol through a reaction with chloroacetic acid in the presence of a base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{MCPA} + \text{base·HCl} ] The resulting MCPA is then neutralized with sodium hydroxide to form MCPA (sodium) .
Industrial Production Methods
Industrial production of MCPA (sodium) involves large-scale synthesis using the same basic reaction. The process includes the following steps:
Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.
Neutralization: The resulting MCPA is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization and filtration to obtain high-purity MCPA (sodium).
Chemical Reactions Analysis
Types of Reactions
MCPA (sodium) undergoes several types of chemical reactions, including:
Oxidation: MCPA (sodium) can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MCPA (sodium) to its corresponding alcohol.
Substitution: MCPA (sodium) can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed
Oxidation: Oxidation of MCPA (sodium) can produce carboxylic acids and ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions result in the formation of various substituted phenoxyacetic acids.
Scientific Research Applications
MCPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide behavior and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial activity in soil.
Medicine: Studied for its potential endocrine-disrupting effects and toxicity.
Industry: Employed in agricultural practices for weed control, enhancing crop yields
Mechanism of Action
MCPA (sodium) acts by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth, leading to the death of susceptible plants. The compound interferes with protein synthesis, cell division, and overall plant growth .
Comparison with Similar Compounds
MCPA (sodium) is similar to other phenoxyacetic acid herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Previously used herbicide with a broader spectrum of activity but now banned in many countries due to toxicity concerns.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid herbicide with a similar mode of action but different chemical structure
MCPA (sodium) is unique in its selective action against broadleaf weeds while being safe for cereal crops, making it a valuable tool in agricultural weed management .
Properties
Molecular Formula |
C9H10ClNaO4 |
|---|---|
Molecular Weight |
240.61 g/mol |
IUPAC Name |
sodium;2-(4-chloro-2-methylphenoxy)acetate;hydrate |
InChI |
InChI=1S/C9H9ClO3.Na.H2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2-4H,5H2,1H3,(H,11,12);;1H2/q;+1;/p-1 |
InChI Key |
WRISJTKXJRZMDB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















